![molecular formula C10H14O4 B2386532 双环[3.2.1]辛烷-1,5-二羧酸 CAS No. 110371-23-8](/img/structure/B2386532.png)
双环[3.2.1]辛烷-1,5-二羧酸
描述
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 and is a white solid . The IUPAC name for this compound is bicyclo [3.2.1]octane-1,5-dicarboxylic acid .
Synthesis Analysis
The synthesis of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo octanes has also been described .Molecular Structure Analysis
The InChI code for Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is 1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is a white solid . It has a molecular weight of 198.22 . The compound should be stored at temperatures between 0-8°C .科学研究应用
- 研究人员已经探索了使用双环[3.2.1]辛烷-1,5-二羧酸作为构建模块来合成复杂分子。例如:
- 双环[3.2.1]辛烷-1,5-二羧酸衍生物表现出有趣的生物学特性。
化学合成与级联反应
生物活性化合物
安全和危害
The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
作用机制
Target of Action
The primary targets of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid are currently unknown. The compound is a complex structure with potential applications in the field of drug discovery . .
Mode of Action
The exact mode of action of Bicyclo[32It is known that the compound is involved in multicomponent reactions that use α,β-unsaturated acylammonium intermediates . These intermediates are generated by the activation of unsaturated acyl chlorides, which cycle to form the bicyclo[3.2.1]octane fragment
Biochemical Pathways
The biochemical pathways affected by Bicyclo[32The compound is a key synthetic intermediate in several total syntheses , suggesting that it may influence multiple biochemical pathways. The downstream effects of these pathways are yet to be determined.
Result of Action
The molecular and cellular effects of Bicyclo[32Given the compound’s potential role in drug discovery , it is likely that it has significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[32The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
属性
IUPAC Name |
bicyclo[3.2.1]octane-1,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMOJUFCQFNRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2386449.png)
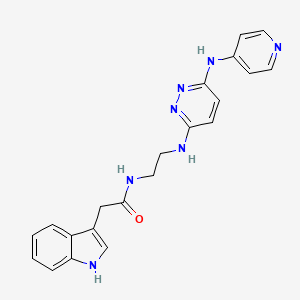
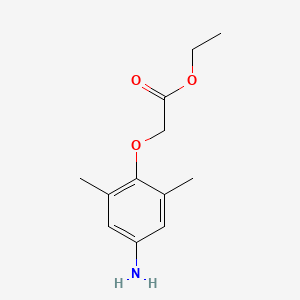
![6-[(3,4-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2386454.png)
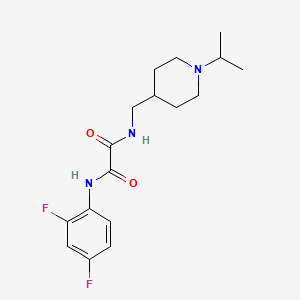
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386456.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)
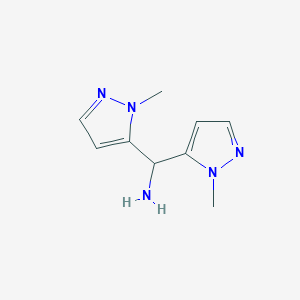

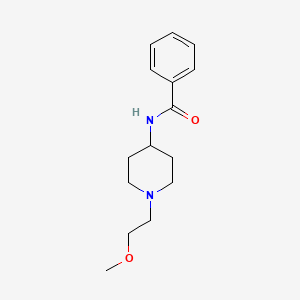
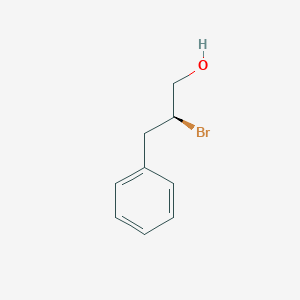
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)
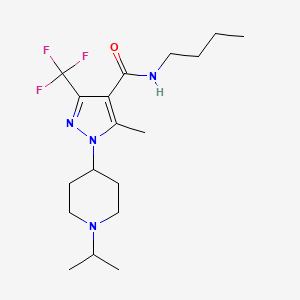
![4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2386472.png)
